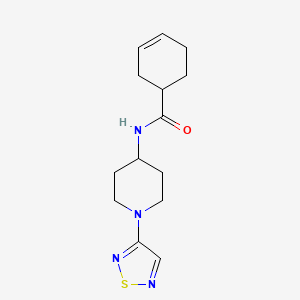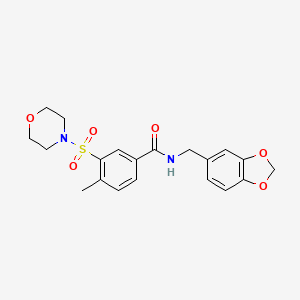
N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide, commonly known as BMS-986001, is a small molecule drug that has been developed for the treatment of various diseases. It is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a key role in the regulation of insulin signaling and glucose homeostasis.
作用机制
BMS-986001 is a potent and selective inhibitor of N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide, which is a negative regulator of insulin signaling. By inhibiting N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide, BMS-986001 enhances insulin signaling and improves glucose homeostasis. In addition, BMS-986001 has been shown to inhibit the growth of cancer cells by targeting N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide-mediated signaling pathways. The precise mechanism of action of BMS-986001 in other diseases is still under investigation.
Biochemical and Physiological Effects:
BMS-986001 has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. It has also been found to have anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases. In addition, BMS-986001 has been shown to inhibit the growth of cancer cells in vitro and in vivo. However, the biochemical and physiological effects of BMS-986001 in other diseases are still under investigation.
实验室实验的优点和局限性
BMS-986001 is a potent and selective inhibitor of N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide, which makes it an attractive tool for studying the role of N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide in various diseases. It is also a small molecule drug that can be easily synthesized and modified for structure-activity relationship studies. However, the limitations of BMS-986001 include its poor solubility in aqueous media and its potential off-target effects.
未来方向
There are several future directions for the development and application of BMS-986001. One direction is to optimize the pharmacokinetic properties of BMS-986001 to improve its efficacy and safety in clinical trials. Another direction is to investigate the role of N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide in other diseases, such as cardiovascular diseases and autoimmune diseases. In addition, the development of new N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide inhibitors based on the structure of BMS-986001 may lead to the discovery of more potent and selective inhibitors for the treatment of various diseases.
合成方法
The synthesis of BMS-986001 involves several steps, including the preparation of the starting materials, the formation of the key intermediate, and the final coupling reaction. The starting materials are commercially available and can be easily obtained. The key intermediate is prepared by the reaction of 4-methyl-3-nitrobenzoic acid with 1,3-benzodioxole-5-carboxaldehyde in the presence of a reducing agent. The final coupling reaction is carried out by the reaction of the key intermediate with 4-morpholinylsulfonyl chloride in the presence of a base. The product is then purified by column chromatography to obtain pure BMS-986001.
科学研究应用
BMS-986001 has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, and cancer. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. BMS-986001 has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, BMS-986001 has been found to have anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S/c1-14-2-4-16(11-19(14)29(24,25)22-6-8-26-9-7-22)20(23)21-12-15-3-5-17-18(10-15)28-13-27-17/h2-5,10-11H,6-9,12-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCFSBYBUPLUEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCO3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

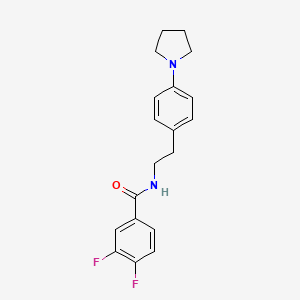
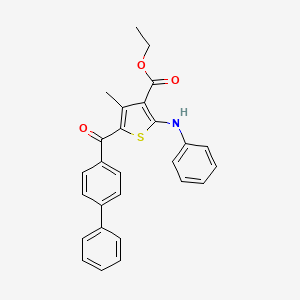
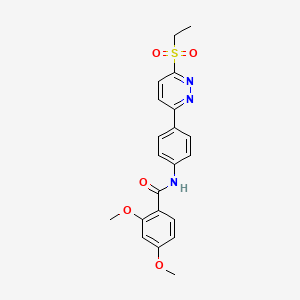
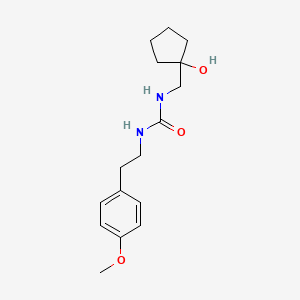
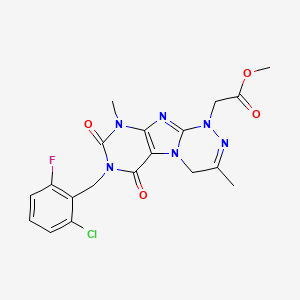
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide](/img/structure/B2476636.png)
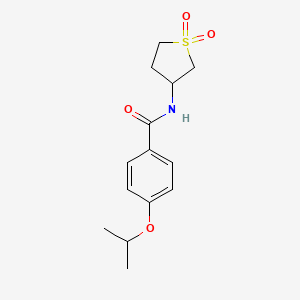
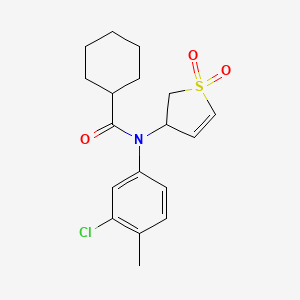
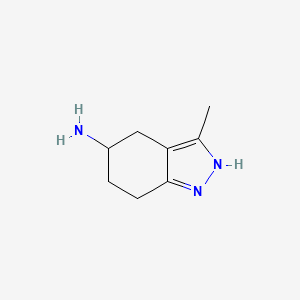
![N-(benzo[d]thiazol-2-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2476643.png)
![(1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl acetate](/img/structure/B2476647.png)
![N-benzyl-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2476648.png)
![2-[(1-Cyclopentylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2476650.png)
